molecular formula C7H8N4 B3046363 (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine CAS No. 1234616-34-2

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

Cat. No.: B3046363
CAS No.: 1234616-34-2
M. Wt: 148.17
InChI Key: KAPOTXPLPHCQFT-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine is a heterocyclic compound that features an imidazo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal, followed by cyclization and subsequent functionalization to introduce the methanamine group. Reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized imidazo-pyridine derivatives, reduced forms of the compound, and various substituted imidazo-pyridines depending on the nucleophile used.

Scientific Research Applications

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to inhibition or activation of enzymatic activity, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine is unique due to its specific imidazo-pyridine core and the presence of a methanamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,1,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPOTXPLPHCQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279382
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-34-2
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine
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Reactant of Route 6
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